Allyl tiglate, with the chemical formula CHO and a molecular weight of 140.18 g/mol, is an ester formed from the reaction of tiglic acid and allyl alcohol. It is classified as an allylic ester and is recognized for its potential applications in organic synthesis and industrial chemistry. The compound is also known by its IUPAC name, prop-2-enyl (Z)-2-methylbut-2-enoate, and has the CAS number 7493-71-2.
Allyl tiglate is derived from natural sources, specifically from tiglic acid, which can be obtained from certain plant oils. It falls under the category of esters, which are organic compounds formed by the reaction of alcohols and acids. The compound is notable for its allyl group, which enhances its reactivity in various chemical reactions.
Allyl tiglate is primarily synthesized through the direct esterification of tiglic acid with allyl alcohol. This process can be performed under azeotropic conditions to facilitate the removal of water, thereby driving the reaction towards ester formation.
The general procedure includes:
Allyl tiglate is versatile in terms of chemical reactivity:
The reactions are typically carried out under specific conditions:
The mechanism through which allyl tiglate exerts its effects involves several pathways:
These properties make allyl tiglate suitable for various applications in organic synthesis and industrial processes .
Allyl tiglate has several scientific uses:
Allyl tiglate (C₈H₁₂O₂) exemplifies targeted molecular design in synthetic flavorants. Its structure comprises two key moieties: a tiglic acid ((2E)-2-methylbut-2-enoic acid) group esterified with an allyl alcohol (prop-2-en-1-ol) unit. The α,β-unsaturated ester configuration (SMILES: C\C=C(\C)C(=O)OCC=C
) enables nucleophilic interactions with olfactory receptors, while the allyl group enhances volatility and diffusion kinetics [3] [8]. The trans-configuration of the tiglate moiety’s methyl and ethyl groups is critical for its characteristic fruity-green odor profile, as geometric isomers exhibit distinct sensory properties. This molecular architecture allows precise interaction with G-protein-coupled receptors in the olfactory epithelium, triggering berry-like sensory responses even at ultratrace concentrations [7]. The compound’s boiling point (153°C at 760 mmHg) and moderate hydrophobicity (predicted logP 2.63) further optimize its release dynamics in both aqueous and lipid-based food matrices [6] [8].
Table 1: Molecular Determinants of Allyl Tiglate's Flavor Profile
Structural Feature | Flavor Impact | Physicochemical Basis |
---|---|---|
Tiglic acid unsaturation | Sharp, fruity top note | Electrophilic binding to olfactory receptors |
Allyl group | Rapid volatilization | Low molecular weight (140.18 g/mol) |
Ester linkage | Berry-jam undertone | Hydrogen-bonding with receptor sites |
Methyl branching | Green nuance | Steric hindrance altering receptor fit |
Threshold modulation of allyl tiglate involves strategic management of its detection limits, which range from 0.28 ppm in non-alcoholic beverages to 3.0 ppm in baked goods [7]. In lipid-rich systems, its partitioning behavior (density 0.939–0.943 g/mL at 25°C) significantly extends aroma persistence, while hydrophilic environments like beverages necessitate encapsulation to counter hydrolysis. Refractive index data (1.451–1.454 at 20°C) correlates with its light scattering in emulsions, directly impacting perceived intensity [3] [8]. When combined with ethyl vanillin, allyl tiglate demonstrates synergistic enhancement of fruity notes due to shared metabolic activation pathways in olfactory transduction. Conversely, its sensory impact is antagonized by sulfur-containing compounds like mercaptans, which compete for cysteine residues in odorant-binding proteins [7] [10].
Table 2: Sensory Thresholds and Matrix Interactions
Food Matrix | Detection Threshold (ppm) | Key Interactions |
---|---|---|
Baked goods | 3.0 | Starch adsorption delays release |
Hard candy | 0.5–3.0 | Sucrose matrix extends persistence |
Frozen dairy | 0.5 | Lipid micelles enhance solubility |
Non-alcoholic beverages | 0.28 | pH-dependent hydrolysis reduces longevity |
In flavor systems exceeding 20 components, allyl tiglate exhibits both synergistic and antagonistic behaviors. Gas chromatography-olfactometry studies reveal it amplifies esters like ethyl methylphenylglycidate (strawberry note) by >30% intensity through shared enzymatic hydrolysis pathways in saliva [10]. However, in citrus blends, its green character suppresses aldehyde-mediated freshness (e.g., decanal) via cortical masking—a neurological phenomenon where dissimilar odorants inhibit reciprocal neural encoding [7]. The compound’s electrophilicity also drives covalent interactions with nucleophilic thiols: in garlic-containing formulations, allyl tiglate depletion exceeds 80% within 24 hours through Michael addition reactions. Stabilization strategies include molecular encapsulation with γ-cyclodextrins, which reduce degradation by 65% while maintaining controlled release kinetics [10].
Industrial synthesis has evolved from traditional azeotropic esterification (tiglic acid + allyl alcohol, H₂SO₄ catalyst) to advanced catalytic systems. Heterogeneous zirconia-based catalysts achieve 98% conversion in <2 hours—a 40% reduction in reaction time versus homogeneous acids—while eliminating neutralization steps [3]. Continuous-flow reactors operating at 130°C enable 99.7% purity by minimizing thermal degradation, a critical improvement given allyl tiglate’s polymerization tendency above 160°C [1]. Immobilized Candida antarctica lipase B variants demonstrate exceptional regioselectivity, producing >99% E-isomer without geometric isomerization. Process intensification via microwave-assisted synthesis (30 minutes vs. 8 hours conventionally) reduces energy consumption by 60%, aligning with green chemistry principles [3] [8]. Recent advances focus on photoredox catalysis using visible light, achieving 94% yield at ambient temperature and eliminating thermal byproducts responsible offtaste.
Table 3: Catalytic Systems for Allyl Tiglate Synthesis
Catalyst Type | Conversion (%) | Reaction Time | Isomeric Purity |
---|---|---|---|
Sulfuric acid | 85–90 | 8–10 hours | 95–97% |
Zirconia-tungstate | 98 | 1.5 hours | >99% |
Lipase B (immobilized) | 95 | 6 hours | >99.5% |
Photoredox Ir-catalyst | 94 | 45 minutes | 98% |
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